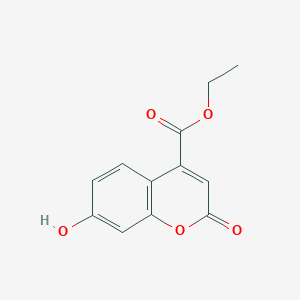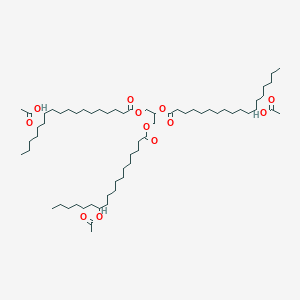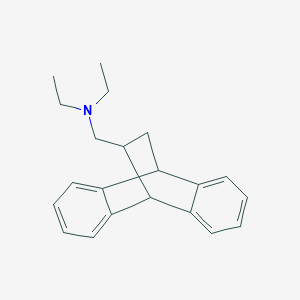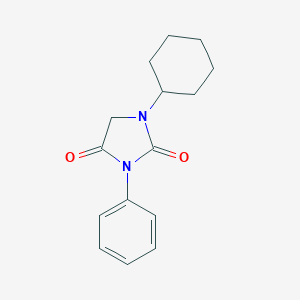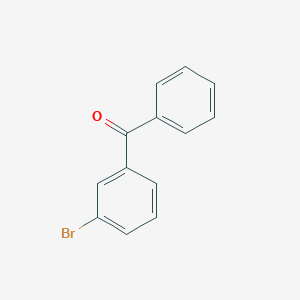
3-ブロモベンゾフェノン
概要
説明
3-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a white crystalline solid that is insoluble in water but can be dissolved in organic solvents such as ethanol, acetone, and dichloromethane . This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and pesticides .
科学的研究の応用
3-Bromobenzophenone has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is used in the production of pesticides and other agrochemicals.
作用機序
Mode of Action
It is known that bromobenzophenones can participate in friedel-crafts reactions, which are a type of electrophilic aromatic substitution . In these reactions, a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group .
Biochemical Pathways
Bromobenzophenones are known to be involved in the biosynthesis of methoxylated flavones . Methoxylated flavones are a type of flavonoid, a class of plant secondary metabolites with antioxidant, anti-inflammatory, and anticancer properties .
Pharmacokinetics
The compound’s molecular weight (261114) and its physical properties such as melting point (35015 K) have been reported .
Result of Action
Bromobenzophenones have been found to have impacts on optical phonons and anharmonicity in fully ordered molecular crystals .
Action Environment
The stability and reactivity of bromobenzophenones can be influenced by factors such as temperature and pressure .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromobenzophenone can be synthesized through the substitution reaction between 3-bromobenzoic acid and benzene. The process involves two main stages:
Stage 1: 3-Bromobenzoic acid reacts with thionyl chloride at 70°C for 4 hours.
Industrial Production Methods: In an industrial setting, the preparation of 3-bromobenzophenone typically involves the bromination of benzophenone using bromine in the presence of hydrobromic acid. The product is then purified through amide hydrolysis under alkaline conditions .
化学反応の分析
Types of Reactions: 3-Bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced to form 3-bromobenzhydrol.
Oxidation Reactions: It can be oxidized to form 3-bromobenzophenone oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include various substituted benzophenones.
Reduction Reactions: The major product is 3-bromobenzhydrol.
Oxidation Reactions: The major product is 3-bromobenzophenone oxide.
類似化合物との比較
- 2-Bromobenzophenone
- 4-Bromobenzophenone
- 4,4’-Dibromobenzophenone
Comparison: 3-Bromobenzophenone is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-bromobenzophenone and 4-bromobenzophenone, 3-bromobenzophenone exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis .
特性
IUPAC Name |
(3-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMUNIJQMSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144045 | |
| Record name | 3-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-77-9 | |
| Record name | 3-Bromobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 3-Bromobenzophenone in organic synthesis?
A1: 3-Bromobenzophenone serves as a versatile building block in organic synthesis, particularly in transition-metal catalyzed reactions.
Q2: How can electrochemical techniques be applied to study reactions involving 3-Bromobenzophenone?
A2: Electrochemical methods, specifically sonovoltammetry, provide insights into the kinetics of fast homogeneous reactions coupled with heterogeneous electron transfer processes involving 3-Bromobenzophenone. [] For instance, the reductive dehalogenation of 3-Bromobenzophenone can be investigated using sonovoltammetry. This technique utilizes power ultrasound to enhance mass transport at the electrode surface, mimicking the behavior of microelectrodes and allowing for the determination of kinetic parameters even for fast reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
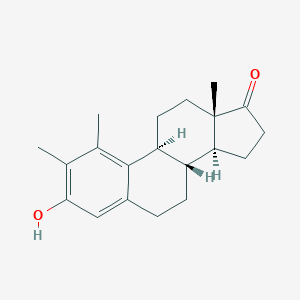
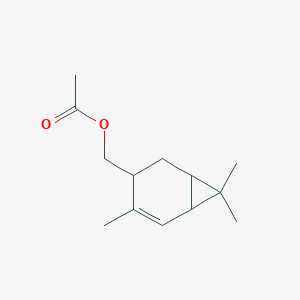
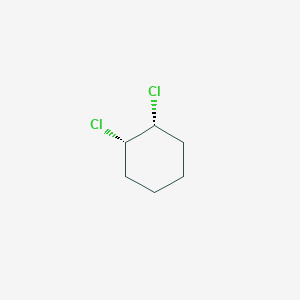
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
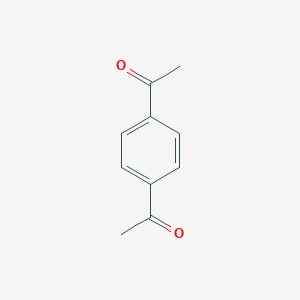
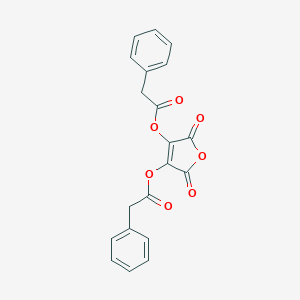

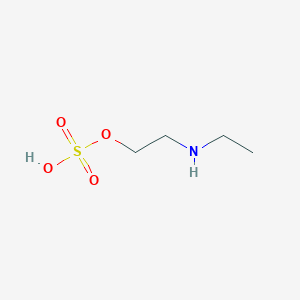
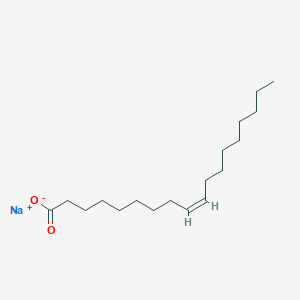
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
